1-(4-Fluorobenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-27-18-8-6-17(7-9-18)24-13-15(10-19(24)25)12-23-20(26)22-11-14-2-4-16(21)5-3-14/h2-9,15H,10-13H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJWIUPMOJNCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Core: This step involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine to form the pyrrolidinone ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the intermediate formed in the previous step.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS: 877640-52-3)
- Key Differences : The ethoxyphenyl group replaces the fluorobenzyl group at N1.
- Implications: The ethoxy group (–OCH₂CH₃) increases steric bulk and may reduce metabolic oxidation compared to the smaller methoxy group (–OCH₃).
1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea (CAS: 1042725-27-8)
- Key Differences : Incorporates a 2,5-dioxopyrrolidin ring and a 4-methoxybenzyl group.
- The 4-methoxybenzyl group may alter π-π stacking interactions compared to the fluorobenzyl group .
1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea (BP 3125)
- Key Differences : Features a 4-isobutoxybenzyl group and a methylpiperidinyl substituent.
- Implications :
Functional Analogues with Urea Moieties
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1 in )
- Key Differences: Contains a pyridine core with chloro-fluorophenoxy and dimethoxyphenyl substituents.
- Reported as a glucokinase activator, suggesting urea derivatives with aromatic heterocycles may favor enzyme modulation .
(E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea (Compound 3 in )
- Key Differences : Integrates a triazinan-2-ylidene core and chlorobenzyl group.
- Implications :
Comparative Analysis Table
Research Findings and Implications
- Fluorine Substitution : The 4-fluorobenzyl group in the target compound likely enhances binding to aromatic residues (e.g., tyrosine, phenylalanine) via halogen bonding, a feature absent in ethoxy or methoxy analogues .
- Pyrrolidinone vs.
- Biological Activity Trends : Urea derivatives with heterocyclic cores (e.g., pyridine, triazinan) show promise in enzyme modulation, while bulky substituents (e.g., isobutoxybenzyl) improve pharmacokinetics .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves a multi-step approach:
Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-lactam derivatives) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Fluorobenzyl substitution : Nucleophilic addition of 4-fluorobenzyl halides to the pyrrolidinone intermediate .
Urea coupling : Reaction with 4-methoxyphenyl isocyanate in anhydrous THF, catalyzed by triethylamine .
Q. Optimization Strategies :
- Use HPLC monitoring to track intermediate purity.
- Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65–70 | 85–90 |
| 2 | 4-Fluorobenzyl bromide, THF, 0°C → RT | 75–80 | 90–95 |
| 3 | 4-Methoxyphenyl isocyanate, Et₃N | 60–65 | >98 |
Q. How is structural characterization performed, and what analytical techniques are critical?
Primary Methods :
- X-ray crystallography : Resolve stereochemistry using SHELX software (e.g., SHELXL for refinement; P2₁/c space group common for urea derivatives) .
- NMR Spectroscopy :
- ¹H NMR : Key signals include δ 7.2–7.4 ppm (fluorobenzyl aromatic protons) and δ 3.8 ppm (methoxy group) .
- ¹³C NMR : Carbonyl (C=O) at ~165 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₂₃FN₃O₃; [M+H]⁺ calc. 392.1724) .
Data Contradiction Example :
Conflicting ¹H NMR shifts for the pyrrolidinone methylene group (δ 2.6–3.1 ppm across studies) may arise from solvent polarity or crystallographic packing effects. Resolution requires cross-validation with X-ray data .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Case Study :
- Study A : IC₅₀ = 1.2 µM (kinase inhibition assay, ATP-competitive) .
- Study B : IC₅₀ = 8.5 µM (same kinase, non-competitive) .
Q. Methodological Insights :
- Assay Conditions : Variations in buffer pH (7.4 vs. 6.8) or Mg²⁺ concentration (5 mM vs. 1 mM) alter binding kinetics.
- Structural Dynamics : Molecular dynamics simulations suggest the fluorobenzyl group adopts distinct conformations under different pH conditions, affecting target engagement .
Q. Recommendations :
- Standardize assays using TR-FRET (time-resolved fluorescence resonance energy transfer) for real-time binding analysis.
- Validate via cryo-EM to visualize ligand-target interactions at near-atomic resolution.
Q. What strategies improve the compound’s metabolic stability without compromising activity?
SAR Analysis :
-
Modification Site | Effect | Reference
|-------------------|-----------|------------|
| 4-Methoxyphenyl → 4-Cyanophenyl | ↑ Microsomal stability (t₁/₂ from 15 → 45 min) | |
| Pyrrolidinone C=O → thiocarbonyl | ↓ CYP3A4 metabolism but ↓ solubility | |
Q. Experimental Design :
In vitro metabolism : Incubate with human liver microsomes (HLMs) + NADPH.
LC-MS/MS analysis : Quantify parent compound degradation over 60 minutes.
Q. Table 2: Metabolic Stability Optimization
| Derivative | t₁/₂ (min) | Solubility (µg/mL) | IC₅₀ (µM) |
|---|---|---|---|
| Parent | 15 | 12 | 1.2 |
| 4-Cyanophenyl | 45 | 8 | 1.5 |
| Thiocarbonyl | 60 | 2 | 3.8 |
Q. How does crystallographic data inform structure-based drug design for this compound?
Key Findings :
Q. Applications :
- Virtual Screening : Use Glide (Schrödinger) to prioritize derivatives with improved steric complementarity.
- Free Energy Perturbation (FEP) : Predict binding affinity changes for methoxy → ethoxy substitutions .
Data Reproducibility Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
